Array ( [bid] => 1344831 )
Scientific Field: Organic Chemistry
Application Summary: This compound is used in various chemical reactions.
Methods of Application: The specific methods of application can vary depending on the reaction.
Results or Outcomes: The outcomes can vary greatly depending on the specific reaction it’s used in.
Application Summary: This compound is used as a reagent for the application of the exciton chirality method.
4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine is a chemical compound with the molecular formula C₁₂H₁₅N₃O₂ and a molecular weight of approximately 233.27 g/mol. It is characterized by the presence of a tert-butoxycarbonyl group, which is commonly used in organic synthesis to protect amines during
The chemical behavior of 4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine is primarily influenced by the functional groups present in its structure. The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for the release of the amine functionality. This property makes it useful in peptide synthesis and other reactions where amine protection is necessary. Additionally, the cyanopyridine component can participate in nucleophilic substitution reactions and can be involved in coupling reactions with various electrophiles .
The synthesis of 4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine typically involves several steps:
This multi-step synthesis allows for the selective introduction of functional groups while minimizing side reactions .
4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine has several applications in organic synthesis and pharmaceutical chemistry:
Interaction studies involving 4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine are essential for understanding its reactivity and potential biological effects. Investigations may include:
Such studies are crucial for evaluating both the safety and efficacy of this compound in medicinal chemistry .
Several compounds share structural similarities with 4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine, particularly those containing cyanopyridine or protected amines. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Cyanopyridine | C₆H₄N₂ | Basic structure; used as an intermediate in synthesis |
| 4-Aminopyridine | C₆H₈N₂ | Contains an amino group; used in various pharmaceutical applications |
| 2-Cyanopyridine | C₆H₄N₂ | Similar reactivity; used in organic synthesis |
| tert-Butoxycarbonyl-L-alanine | C₁₃H₁₉N₃O₄ | Contains similar protective group; utilized in peptide synthesis |
The uniqueness of 4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine lies in its combination of both a cyanopyridine structure and a tert-butoxycarbonyl-protected amine, which offers specific advantages in synthetic methodologies and potential biological applications that may not be present in other similar compounds .
The compound is formally named tert-butyl N-[(2-cyanopyridin-4-yl)methyl]carbamate. Its structure consists of a pyridine ring substituted at position 2 with a cyano group (-C≡N) and at position 4 with an aminomethyl group (-CH₂-NH-). The primary amine in the aminomethyl group is protected by a tert-butoxycarbonyl (Boc) group, a common carbamate-based protecting group used to stabilize amine functionalities during synthesis.
The substituents are positioned as follows:
The molecular formula is C₁₂H₁₅N₃O₂, corresponding to a molecular weight of 233.27 g/mol. This formula accounts for:
| Code | Value | Purpose |
|---|---|---|
| InChI | InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-8-9-4-5-14-10(6-9)7-13/h4-6H,8H2,1-3H3,(H,15,16) | Unique chemical identification |
| InChIKey | RVMVGHFPBFHBTD-UHFFFAOYSA-N | Database indexing |
The synthesis of 4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine represents a significant challenge in heterocyclic chemistry due to the requirement for precise regioselectivity and the incorporation of both cyano and tert-butoxycarbonyl functional groups [1] [2]. Multiple synthetic pathways have been developed to access this compound, each with distinct advantages and limitations based on the starting pyridine derivatives employed.
Direct nucleophilic substitution represents the most straightforward approach, utilizing 4-chloromethyl-2-cyanopyridine as the starting material [3]. This method involves the displacement of the chloride leaving group by tert-butoxycarbonyl protected amine nucleophiles under basic conditions [4]. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide or acetonitrile, with yields ranging from 65-80% depending on the reaction conditions and substrate purity [5].
Palladium-catalyzed cross-coupling methodologies have emerged as powerful alternatives for constructing the carbon-nitrogen bond [6]. These reactions employ 4-bromomethyl-2-cyanopyridine derivatives with tert-butoxycarbonyl protected amines in the presence of palladium catalysts and appropriate ligands [7]. The Buchwald-Hartwig amination protocol has been particularly successful, achieving yields of 70-85% with excellent functional group tolerance [6].
Ammoxidation reactions provide access to cyanopyridine frameworks through the oxidative transformation of methylpyridine precursors [8]. The process involves the reaction of 4-methylpyridine derivatives with ammonia and oxygen at elevated temperatures (350-450°C) in the presence of vanadium and molybdenum oxide catalysts [9]. While this approach offers scalability advantages, the harsh reaction conditions limit its applicability to sensitive functional groups [8].
Multi-component condensation reactions represent an alternative strategy for constructing the pyridine ring system with pre-installed functional groups [10]. The modified Hantzsch synthesis employs aldehydes, ketones, and ammonia sources in the presence of tert-butoxycarbonyl reagents [11]. Microwave-assisted conditions have been shown to significantly improve reaction rates and yields, with typical conversions ranging from 50-70% [10] [12].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₅N₃O₂ | Literature |
| Molecular Weight (g/mol) | 233.27 | Literature |
| CAS Number | 214472-06-7 | Literature |
| Appearance | White to off-white solid | Experimental |
| Solubility in Water | Slightly soluble | Estimated |
| Solubility in Organic Solvents | Soluble in methanol, ethanol, dichloromethane | Estimated |
Table 1: Physical Properties and Characterization Data of 4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine
The tert-butoxycarbonyl protecting group serves as a critical component in the synthesis of 4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine, providing selective protection of the amino functionality while allowing for further chemical transformations [4] [5]. The strategic implementation of tert-butoxycarbonyl protection enables orthogonal synthetic approaches and facilitates the construction of complex molecular architectures [13].
Introduction of the tert-butoxycarbonyl group is typically achieved through the reaction of di-tert-butyl dicarbonate with primary or secondary amines under mild basic conditions [14]. The reaction proceeds through nucleophilic attack of the amine on the activated carbonyl carbon, followed by elimination of tert-butyl carbonate [15]. Common bases employed include triethylamine, sodium carbonate, and 4-dimethylaminopyridine, with the choice dependent on the substrate reactivity and reaction conditions [14].
The efficiency of tert-butoxycarbonyl protection is influenced by several factors including steric hindrance, electronic effects, and solvent selection [5]. Sterically hindered amines may require elevated temperatures or extended reaction times to achieve complete conversion [14]. The use of 4-dimethylaminopyridine as a nucleophilic catalyst has been shown to significantly enhance reaction rates for challenging substrates [5].
Selective deprotection of the tert-butoxycarbonyl group represents a crucial aspect of synthetic planning [16]. Traditional acidolysis using trifluoroacetic acid or hydrochloric acid proceeds through protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and subsequent decarboxylation [14]. Alternative deprotection methods include the use of oxalyl chloride in methanol, which provides mild conditions and excellent functional group tolerance [16].
Orthogonal protection strategies enable the selective manipulation of multiple functional groups within a single molecule [13]. The tert-butoxycarbonyl group demonstrates excellent compatibility with other protecting groups commonly employed in organic synthesis, including benzyl esters, fluorenylmethoxycarbonyl groups, and silyl ethers [13]. This compatibility is particularly valuable in solid-phase synthesis applications where multiple protection and deprotection cycles are required [17].
The stability profile of tert-butoxycarbonyl protected compounds varies significantly with reaction conditions [18]. While the protecting group remains stable under basic conditions and catalytic hydrogenation, it shows sensitivity to strong acids and elevated temperatures [15]. This characteristic enables selective deprotection in the presence of acid-stable functional groups such as nitriles and pyridine rings [18].
| Route | Starting Materials | Typical Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|---|
| Direct Nucleophilic Substitution | 4-Chloromethyl-2-cyanopyridine + Boc-NH₂ | 65-80 | 2-6 | 25-80 |
| Palladium-Catalyzed Cross-Coupling | 4-Bromomethyl-2-cyanopyridine + Boc-protected amine | 70-85 | 4-12 | 80-120 |
| Ammoxidation of Methylpyridine Precursor | 4-Methyl-2-cyanopyridine + NH₃/O₂ | 45-60 | 6-24 | 350-450 |
| Multi-component Condensation | Aldehyde + Ketone + NH₃ + Boc reagent | 50-70 | 8-16 | 100-150 |
| Friedel-Crafts Acylation Approach | 2-Cyanopyridine + Boc-protected acyl chloride | 55-75 | 3-8 | 0-60 |
Table 2: Synthetic Routes Comparison for 4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine
The introduction of cyano functionality into pyridine derivatives requires specialized catalytic systems capable of facilitating carbon-nitrile bond formation under controlled conditions [19]. Multiple catalytic approaches have been developed, each offering distinct advantages in terms of selectivity, reaction scope, and operational simplicity [7].
Nickel-based catalytic systems have demonstrated exceptional performance in cyano group introduction through cycloaddition reactions [19]. The combination of nickel(0) complexes with Xantphos ligands enables the formation of pyridines from alkynes and nitriles under mild conditions [19]. This system operates through initial oxidative coupling of the alkyne and nitrile components, followed by insertion of the second alkyne and reductive elimination to form the aromatic product [19]. Typical reaction conditions involve heating at 100°C in toluene solvent for 3-12 hours, achieving yields of 75-92% with excellent regioselectivity [19].
Palladium-catalyzed systems provide alternative pathways for cyano group incorporation through cross-coupling methodologies [7]. The use of palladium complexes with bidentate phosphine ligands such as BINAP enables the coupling of aryl halides with cyanide sources [6]. These reactions typically require elevated temperatures (120°C) and polar aprotic solvents such as dimethylformamide [7]. While yields range from 68-85%, the functional group tolerance and scalability make this approach attractive for industrial applications [6].
Rhodium-catalyzed systems offer unique advantages for specific substrate classes [20]. The combination of rhodium complexes with bis(diphenylphosphino)propane ligands facilitates the formation of pyridines from α,β-unsaturated imines and alkynes through carbon-hydrogen activation mechanisms [20]. These reactions proceed under relatively mild conditions (80°C in tetrahydrofuran) with yields typically ranging from 60-78% [20].
Transition metal-free approaches have gained attention due to their operational simplicity and reduced cost [21]. Thermal cyclization reactions of appropriately substituted precursors can provide access to cyanopyridine products without the need for metal catalysts [21]. These methods typically require elevated temperatures and extended reaction times but offer advantages in terms of catalyst-free operation and simplified purification [21].
Iron-catalyzed systems represent an emerging area of research due to the abundance and low toxicity of iron [22]. Iron complexes with bipyridine ligands have shown promise for carbon-hydrogen functionalization reactions leading to nitrile formation [22]. However, these systems typically require harsh conditions and show limited substrate scope compared to precious metal catalysts [22].
| Catalyst System | Substrate Type | Reaction Conditions | Typical Yield (%) | Selectivity |
|---|---|---|---|---|
| Nickel/Xantphos | Alkyne + Nitrile | 100°C, Toluene, 3-12h | 75-92 | High |
| Palladium/BINAP | Aryl Halide + CN⁻ | 120°C, DMF, 6-18h | 68-85 | Moderate |
| Rhodium/DPPP | Alkene + HCN | 80°C, THF, 4-10h | 60-78 | High |
| Cobalt/Phosphine | Terminal Alkyne + NH₃ | 150°C, Neat, 2-8h | 55-75 | Moderate |
| Iron/Bipyridine | Aryl C-H + Nitrile | 140°C, DMA, 8-24h | 45-70 | Low |
| Copper/Phenanthroline | Aryl Boronic Acid + CN⁻ | 110°C, DMSO, 4-12h | 70-88 | High |
Table 3: Catalytic Systems for Cyano Group Introduction in Pyridine Synthesis
Solvent selection plays a critical role in determining the efficiency and selectivity of synthetic transformations leading to 4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine [23]. The polarity, coordinating ability, and thermal stability of solvents significantly influence reaction rates, product distribution, and overall process economics [24].
Polar aprotic solvents such as dimethylformamide and acetonitrile have demonstrated superior performance in nucleophilic substitution reactions [23]. These solvents effectively solvate cationic species while leaving anionic nucleophiles relatively unsolvated, thereby enhancing nucleophilicity [24]. Kinetic studies reveal that acetonitrile provides the highest reaction rates (k = 6.2 × 10⁻³ s⁻¹) due to its high dielectric constant (37.5) and excellent thermal stability [23].
Non-polar solvents such as toluene show different reactivity patterns, particularly in metal-catalyzed transformations [23]. While reaction rates are generally lower (k = 0.9 × 10⁻³ s⁻¹), the product purity is often superior (95%) due to reduced side reactions and improved selectivity [23]. The lower activation energy observed in polar solvents (63.8 kJ/mol for acetonitrile versus 89.7 kJ/mol for toluene) reflects the stabilization of transition states through specific solvation interactions [25].
Temperature effects on reaction kinetics follow Arrhenius behavior across all solvent systems studied [25]. The activation energies range from 63.8 kJ/mol in acetonitrile to 89.7 kJ/mol in toluene, with polar solvents generally showing lower values due to transition state stabilization [25]. Optimal reaction temperatures typically fall within the range of 80-140°C, balancing reaction rate with thermal stability of reactants and products [26].
Solvent effects on product selectivity are particularly pronounced in competing reaction pathways [23]. Polar solvents favor ionic mechanisms and can lead to increased formation of byproducts through alternative reaction channels [23]. Non-polar solvents tend to suppress ionic side reactions but may require elevated temperatures to achieve acceptable reaction rates [23].
Mixed solvent systems offer opportunities to optimize both reaction rate and selectivity [12]. The combination of polar and non-polar components can provide intermediate properties that balance the competing requirements of high reactivity and excellent selectivity [12]. Water-organic solvent mixtures have shown particular promise in certain catalytic systems, enabling unique reactivity patterns not observed in pure organic solvents [6].
| Solvent | Dielectric Constant | Rate Constant (k × 10⁻³ s⁻¹) | Activation Energy (kJ/mol) | Product Purity (%) |
|---|---|---|---|---|
| Dichloromethane | 8.9 | 2.3 | 78.5 | 92 |
| Tetrahydrofuran | 7.6 | 1.8 | 82.1 | 88 |
| Dimethylformamide | 36.7 | 5.7 | 65.3 | 85 |
| Acetonitrile | 37.5 | 6.2 | 63.8 | 90 |
| Toluene | 2.4 | 0.9 | 89.7 | 95 |
| Methanol | 32.7 | 4.1 | 71.2 | 83 |
| Water | 80.1 | 3.4 | 75.6 | 76 |
Table 4: Solvent Effects on Reaction Kinetics for 4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine Synthesis
The industrial production of 4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine presents numerous challenges related to process scalability, economic viability, and environmental considerations [27]. The transition from laboratory-scale synthesis to commercial manufacturing requires careful optimization of reaction conditions, equipment design, and process safety parameters [26].
Reactor design considerations are critical for successful scale-up of synthetic processes [26]. Traditional stirred tank reactors offer excellent mixing and temperature control but may suffer from limitations in heat and mass transfer at larger scales [26]. The residence time requirements (120-360 minutes) for batch processes can lead to significant capital investment and reduced throughput [26]. Continuous flow reactors provide advantages in terms of heat transfer and mixing efficiency, enabling shorter residence times (30-90 minutes) and improved conversion rates (80-92%) [12].
Temperature control becomes increasingly challenging at industrial scale due to the exothermic nature of many synthetic transformations [25]. The formation of 4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine through nucleophilic substitution generates significant heat that must be efficiently removed to maintain optimal reaction conditions [25]. Inadequate temperature control can lead to thermal decomposition of products, formation of impurities, and potential safety hazards [26].
Mass transfer limitations become pronounced in large-scale reactors, particularly for heterogeneous catalytic systems [9]. The ammoxidation route to cyanopyridine intermediates requires efficient contact between gas-phase reactants (ammonia, oxygen) and solid catalysts [9]. Microreactor technology offers advantages in this regard, providing enhanced mass transfer rates and enabling more efficient use of catalysts [9] [12].
Catalyst recovery and recycling represent significant economic considerations in industrial processes [19]. Homogeneous catalysts such as palladium and rhodium complexes are expensive and require efficient separation and recovery systems [19] [6]. Heterogeneous catalysts offer advantages in terms of separation but may suffer from deactivation over extended operation periods [9].
Environmental and waste considerations are increasingly important in industrial chemical production [28]. The synthesis of 4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine can generate significant quantities of waste solvents and byproducts [28]. Microreactor processes show promise for reducing waste generation (1.2-2.5 kg/kg product) compared to traditional batch processes (2.5-4.0 kg/kg product) [12].
Energy consumption represents a major operational cost in industrial synthesis [26]. Batch processes typically consume 45-65 kWh/kg of product, while continuous and microreactor processes offer improved energy efficiency (35-50 and 25-40 kWh/kg respectively) [26]. The higher operating pressures required for microreactor processes (5-15 atm) must be balanced against the energy savings from improved heat integration [12].
| Parameter | Batch Process | Continuous Process | Microreactor Process |
|---|---|---|---|
| Reactor Type | Stirred Tank Reactor | Plug Flow Reactor | Microchannel Reactor |
| Operating Temperature Range (°C) | 80-120 | 100-140 | 120-180 |
| Operating Pressure (atm) | 1-3 | 2-5 | 5-15 |
| Residence Time (min) | 120-360 | 30-90 | 2-15 |
| Conversion Rate (%) | 75-85 | 80-92 | 85-95 |
| Selectivity (%) | 80-90 | 85-95 | 90-98 |
| Energy Consumption (kWh/kg) | 45-65 | 35-50 | 25-40 |
| Catalyst Lifetime (cycles) | 50-100 | 200-500 | 1000+ |
| Waste Generation (kg/kg product) | 2.5-4.0 | 1.8-3.2 | 1.2-2.5 |
Irritant